molecular formula C11H10N2O3 B12918233 N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide CAS No. 15059-09-3

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

Cat. No.: B12918233
CAS No.: 15059-09-3
M. Wt: 218.21 g/mol
InChI Key: OCEWJOCKPJHLHX-UHFFFAOYSA-N
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Description

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is a chemical compound that belongs to the class of phthalimide derivatives It is characterized by the presence of a phthalimide moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product . The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: N-[(1,3-dioxoisoindol-2-yl)methyl]amine

    Substitution: this compound derivatives with various substituents

Scientific Research Applications

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of protein kinases and other signaling molecules, which can lead to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide
  • N-[(1,3-dioxoisoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetamide moiety allows for various chemical modifications, making it a versatile compound for synthetic and medicinal chemistry .

Properties

CAS No.

15059-09-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C11H10N2O3/c1-7(14)12-6-13-10(15)8-4-2-3-5-9(8)11(13)16/h2-5H,6H2,1H3,(H,12,14)

InChI Key

OCEWJOCKPJHLHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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